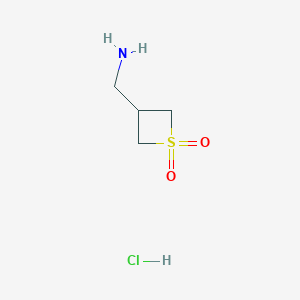

3-(Aminomethyl)-1lambda6-thietane-1,1-dione hydrochloride

概要

説明

Aminomethyl compounds are a class of organic compounds that contain an aminomethyl functional group (-NH2CH2-). They are used in a variety of applications, including as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of aminomethyl compounds can involve various methods. For instance, the synthesis of 3-methylamino-1-phenyl-1-propanol involves the reduction of 1-phenyl-3-methylamino-1-propen-1-one with sodium borohydride and acetic acid .

Molecular Structure Analysis

The molecular structure of aminomethyl compounds can be analyzed using various techniques, such as NMR spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Aminomethyl compounds can undergo various chemical reactions. For example, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .

Physical And Chemical Properties Analysis

The physical and chemical properties of aminomethyl compounds can be determined using various analytical techniques. For instance, the most widely used method for analyzing metformin hydrochloride, an aminomethyl compound, is HPLC combined with spectrophotometry .

科学的研究の応用

Polymerization Catalyst

A study on the organo-catalyzed ring-opening polymerization of derivatives related to glutamic acid, demonstrates the potential application of 3-(Aminomethyl)-1lambda6-thietane-1,1-dione hydrochloride in polymer chemistry. The research illustrated controlled polymerization under mild conditions, highlighting the compound's utility in synthesizing poly(alpha-hydroxyacids) with pendant carboxylic acids, offering a pathway to novel materials with specific functional properties (Olivier Thillaye du Boullay et al., 2010).

Anticancer Activities

The synthesis and characterization of novel thiophenylchromane derivatives, incorporating the structural motif of 3-(Aminomethyl)-1lambda6-thietane-1,1-dione hydrochloride, have shown moderate anticancer activity. This indicates its potential application in designing new therapeutic agents. Specifically, these compounds displayed activity against HepG2 cancer cell lines, suggesting their potential utility in anticancer drug development (S. Vaseghi et al., 2021).

Chemical Synthesis

In the realm of chemical synthesis, 3-(Aminomethyl)-1lambda6-thietane-1,1-dione hydrochloride and its derivatives have been used in the synthesis of complex molecular structures. For example, the reaction of 6-methylpyrimidine-2,4(1H,3H)-dione with 2-chloromethylthiirane demonstrated the compound's versatility in generating novel structures with potential biological activities. This work underscores the compound's role in facilitating diverse chemical reactions, leading to the synthesis of compounds with varied biological and pharmacological properties (V. Kataev et al., 2018).

Hypotensive Activity

Research into pyrimidine-2,4-(1H,3H)-dione derivatives containing thietane rings with sulfur in various oxidation states, related to the core structure of 3-(Aminomethyl)-1lambda6-thietane-1,1-dione hydrochloride, revealed compounds with pronounced hypotensive activity. These findings open avenues for the development of new hypotensive agents, demonstrating the potential of 3-(Aminomethyl)-1lambda6-thietane-1,1-dione hydrochloride derivatives in cardiovascular drug discovery (V. Kataev et al., 2014).

作用機序

Target of Action

The primary target of 3-(Aminomethyl)-1lambda6-thietane-1,1-dione hydrochloride, also known as GSK3036656, is the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis in Mycobacterium tuberculosis .

Mode of Action

GSK3036656 interacts with its target, LeuRS, by inhibiting its function . LeuRS has two catalytic sites, an aminoacylation site, which charges tRNA^Leu with leucine, and an editing or proof-reading site that hydrolyses incorrectly charged tRNA^Leu . GSK3036656 inhibits these functions, thereby disrupting protein synthesis in Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of LeuRS disrupts the protein synthesis pathway in Mycobacterium tuberculosis. This disruption affects the downstream effects of protein synthesis, including cell growth and replication

Pharmacokinetics

It is known that the compound shows potent inhibition of mtb leurs and in vitro antitubercular activity . It is also highly selective for the Mtb LeuRS enzyme

Result of Action

The result of the action of 3-(Aminomethyl)-1lambda6-thietane-1,1-dione hydrochloride is the inhibition of protein synthesis in Mycobacterium tuberculosis, leading to the disruption of cell growth and replication . This makes the compound a potential candidate for the treatment of tuberculosis .

Safety and Hazards

将来の方向性

Research into aminomethyl compounds is ongoing, with potential applications in various fields. For instance, new heterocyclic amino acid derivatives containing azetidine and oxetane rings have been synthesized and evaluated for their antimicrobial properties . Additionally, a novel series of 3-aminomethyl 4-halogen benzoxaboroles have been synthesized and evaluated as potential inhibitors of Mycobacterium tuberculosis leucyl-tRNA synthetase .

特性

IUPAC Name |

(1,1-dioxothietan-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.ClH/c5-1-4-2-8(6,7)3-4;/h4H,1-3,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQLYCGEJHFJJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1(=O)=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1909318-80-4 | |

| Record name | 3-(aminomethyl)-1lambda6-thietane-1,1-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2958089.png)

![5-Chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde](/img/structure/B2958094.png)

![3-(3,5-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2958095.png)

![N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2958097.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2958098.png)

![5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2958105.png)

![3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methylbenzamide trihydrochloride](/img/structure/B2958106.png)